molecular formula C8H13BrO4 B2691475 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 914224-26-3

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B2691475
CAS No.: 914224-26-3
M. Wt: 253.092
InChI Key: RRYYFGAPJOIUEX-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is an organic compound that features a bromine atom, a tert-butoxy group, and a ketone functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid typically involves the bromination of a precursor compound followed by the introduction of the tert-butoxy group. One common method involves the bromination of 4-oxobutanoic acid using bromine or a brominating agent under controlled conditions. The tert-butoxy group can be introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 4-(tert-butoxy)-4-oxobutanoic acid derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of 2-bromo-4-(tert-butoxy)butanoic acid.

    Reduction: Formation of 2-bromo-4-(tert-butoxy)butanol.

Scientific Research Applications

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ketone group can participate in nucleophilic addition reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(tert-butoxycarbonyl)benzoic acid: Similar structure but with a benzoic acid core.

    1-Bromo-4-tert-butylbenzene: Contains a bromine atom and a tert-butyl group but lacks the ketone functionality.

    tert-Butyl bromide: A simpler compound with a tert-butyl group and a bromine atom.

Uniqueness

2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid is unique due to the presence of both a bromine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. The tert-butoxy group also provides steric hindrance, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-bromo-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYUSTNSODJZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269809
Record name 4-(1,1-Dimethylethyl) 2-bromobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914224-26-3
Record name 4-(1,1-Dimethylethyl) 2-bromobutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914224-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) 2-bromobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid
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